molecular formula C9H9NO6 B7829371 4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole

4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole

Cat. No.: B7829371
M. Wt: 227.17 g/mol
InChI Key: IJTDXDMPPIHKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two methoxy groups and a nitro group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole typically involves the nitration of 4,7-Dimethoxy-1,3-benzodioxole. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed

    Reduction: 4,7-Dimethoxy-5-amino-1,3-benzodioxole.

    Substitution: Various substituted benzodioxoles depending on the nucleophile used.

Scientific Research Applications

4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups can also influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

4,7-Dimethoxy-5-nitro-2H-1,3-benzodioxole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4,7-dimethoxy-5-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-13-6-3-5(10(11)12)7(14-2)9-8(6)15-4-16-9/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTDXDMPPIHKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)[N+](=O)[O-])OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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